Epanolol is an beta blocker.
Epanolol
CAS No.: 86880-51-5
Cat. No.: VC0006985
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86880-51-5 |
---|---|
Molecular Formula | C20H23N3O4 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26) |
Standard InChI Key | YARKMNAWFIMDKV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Introduction
Chemical Structure and Synthesis
Epanolol’s molecular structure is characterized by a propanolamine backbone substituted with aromatic groups. Its IUPAC name is (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide, with a molecular formula of and a molecular weight of 369.42 g/mol . The compound crystallizes in acetonitrile with a melting point of 118–120°C .
Synthetic Pathway
The synthesis of epanolol involves a multi-step process:
-
Formation of the Amide Intermediate: Methyl 4-benzyloxyphenylacetate undergoes aminolysis with ethylenediamine to yield N-(2-aminoethyl)-4-benzyloxyphenylacetamide .
-
Epoxide Formation: 2-Cyanophenol reacts with epichlorohydrin in the presence of sodium hydroxide, producing 3-(2-cyanophenoxy)-1,2-epoxypropane .
-
Coupling Reaction: The amide intermediate and epoxide are heated in propanol, facilitating nucleophilic attack by the ethylenediamine moiety on the epoxide ring to form the secondary amine linkage .
-
Deprotection: Catalytic hydrogenation removes the benzyl protecting group, yielding epanolol .
This route emphasizes regioselectivity and stereochemical control, critical for maintaining the compound’s beta-1 selectivity .
Pharmacological Profile
Mechanism of Action
Epanolol exhibits dual activity at beta-1 adrenergic receptors:
-
Partial Agonism: At rest, it weakly activates beta-1 receptors, mitigating reflex tachycardia common to pure antagonists .
-
Antagonism: Under sympathetic stimulation, it competitively inhibits catecholamine binding, reducing heart rate and myocardial oxygen demand .
This balance is particularly advantageous in angina management, where excessive bradycardia or hypotension is avoided .
Selectivity and Receptor Affinity
Epanolol’s cardioselectivity arises from its preferential binding to beta-1 receptors (predominant in cardiac tissue) over beta-2 receptors (found in bronchial and vascular smooth muscle). Studies using radioligand binding assays demonstrate a beta-1/beta-2 selectivity ratio of approximately 15:1, minimizing bronchoconstriction risks in asthmatic patients .
Pharmacokinetics and Metabolism
Absorption and Distribution
After oral administration, epanolol achieves peak plasma concentrations () within 1.2–1.5 hours, with a bioavailability of 60–70% due to first-pass metabolism . The compound’s lipophilicity (logP = 2.1) facilitates rapid diffusion across membranes, resulting in a volume of distribution () of 1.8 L/kg .
Metabolism and Excretion
Epanolol undergoes extensive hepatic metabolism via cytochrome P450 2D6 (CYP2D6), producing inactive glucuronide conjugates . Renal excretion accounts for 75% of elimination, with a terminal half-life () of 17 hours in elderly patients . Notably, deuterated analogs like epanolol-d5 (molecular weight 363.52 g/mol) are used in pharmacokinetic studies to trace metabolite pathways.
Table 1: Key Pharmacokinetic Parameters of Epanolol
Clinical Efficacy and Comparative Studies
Anti-Anginal Effects
A crossover study in 571 angina patients demonstrated equivalent efficacy between epanolol and nifedipine:
Table 2: Adverse Event Comparison (Epanolol vs. Nifedipine)
Adverse Event | Epanolol Incidence (%) | Nifedipine Incidence (%) | p-value |
---|---|---|---|
Flushing | 3 | 21 | <0.01 |
Pedal Edema | 1 | 15 | <0.01 |
Fatigue | 5 | 7 | 0.12 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume